Conantokin-T

Description

Properties

IUPAC Name |

2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H175N31O45S/c1-47(2)37-66(94(163)128-61(20-16-35-121-110(119)120)87(156)135-69(40-54(102(171)172)103(173)174)92(161)123-51(8)83(152)125-64(27-30-80(149)150)91(160)141-81(49(5)6)101(170)131-60(19-12-15-34-113)85(154)126-59(18-11-14-33-112)86(155)139-73(44-76(116)144)93(162)122-50(7)82(118)151)133-100(169)74(45-77(117)145)140-99(168)72(43-57(108(183)184)109(185)186)137-95(164)67(38-48(3)4)132-90(159)65(31-36-187-9)130-84(153)58(17-10-13-32-111)127-89(158)63(25-28-75(115)143)129-96(165)68(39-52-21-23-53(142)24-22-52)134-97(166)71(42-56(106(179)180)107(181)182)138-98(167)70(41-55(104(175)176)105(177)178)136-88(157)62(26-29-79(147)148)124-78(146)46-114/h21-24,47-51,54-74,81,142H,10-20,25-46,111-114H2,1-9H3,(H2,115,143)(H2,116,144)(H2,117,145)(H2,118,151)(H,122,162)(H,123,161)(H,124,146)(H,125,152)(H,126,154)(H,127,158)(H,128,163)(H,129,165)(H,130,153)(H,131,170)(H,132,159)(H,133,169)(H,134,166)(H,135,156)(H,136,157)(H,137,164)(H,138,167)(H,139,155)(H,140,168)(H,141,160)(H,147,148)(H,149,150)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H4,119,120,121)/t50-,51-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,81-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVIUSQQHPISRQ-HNJXWIPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H175N31O45S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2683.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Conantokin-T: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conantokin-T, a 21-amino acid peptide isolated from the venom of the marine cone snail Conus tulipa, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. The document details the experimental protocols for its isolation, purification, and sequencing, presents quantitative data on its interaction with NMDA receptor subtypes, and illustrates the key experimental workflows and signaling pathways involved. The unique properties of this compound, including its gamma-carboxyglutamate (Gla) residues, make it a valuable tool for neuroscience research and a potential lead compound for the development of novel therapeutics targeting NMDA receptor dysfunction.

Discovery and Origin

This compound was first isolated from the venom of the fish-hunting cone snail, Conus tulipa.[1][2] These predatory marine snails utilize a complex venom cocktail to rapidly paralyze their prey. The discovery of this compound was part of broader research into the pharmacological activities of conotoxins, which are small, structurally diverse peptides found in cone snail venoms.[3] Initial observations revealed that the injection of a peptide fraction from C. tulipa venom induced sleep-like symptoms in young mice, leading to its isolation and characterization.[1][2]

Physicochemical Properties and Structure

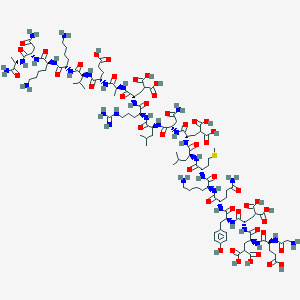

This compound is a 21-amino acid, linear peptide with the following sequence: Gly-Glu-Gla-Gla-Tyr-Gln-Lys-Met-Leu-Gla-Asn-Leu-Arg-Gla-Ala-Glu-Val-Lys-Lys-Asn-Ala-NH2.[2] A key structural feature of this compound is the presence of four residues of the post-translationally modified amino acid, gamma-carboxyglutamate (Gla).[2] These Gla residues are crucial for the peptide's biological activity and its ability to adopt a stable alpha-helical conformation, a process that is influenced by the presence of divalent cations.[3] Unlike many other conotoxins, this compound lacks disulfide bridges.[3]

Experimental Protocols

Isolation and Purification of this compound from Conus tulipa Venom

The isolation and purification of this compound from the crude venom of C. tulipa is a multi-step process involving extraction and chromatographic separation.

Protocol:

-

Venom Extraction: Venom ducts are dissected from Conus tulipa specimens. The crude venom is extracted from the ducts using an aqueous solution of 30% acetonitrile with 0.1% trifluoroacetic acid (TFA). The extract is then lyophilized (freeze-dried) to remove the solvent.

-

Size-Exclusion Chromatography (SEC): The lyophilized crude venom is reconstituted in a suitable buffer and subjected to SEC. This step separates the venom components based on their molecular size, providing a preliminary fractionation of the peptides.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing peptides of the approximate molecular weight of this compound are further purified using RP-HPLC.

-

Column: A C18 analytical column (e.g., Vydac C18) is typically used.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is used as the mobile phase. For example, a linear gradient from 0% to 60% acetonitrile over 60 minutes.

-

Detection: The elution of peptides is monitored by UV absorbance at 220-230 nm.

-

Fraction Collection: Fractions corresponding to individual peaks are collected.

-

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical RP-HPLC and mass spectrometry.

Amino Acid Sequence Analysis

The amino acid sequence of this compound was determined using a combination of Edman degradation and mass spectrometry.

Protocol for Edman Degradation:

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the N-terminal amino acid.

-

Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA).[4][5]

-

Conversion and Identification: The released anilinothiazolinone (ATZ)-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid. The PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[5]

-

Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the sequence of the following amino acids.

Protocol for Mass Spectrometry:

-

Sample Preparation: The purified peptide is prepared for mass spectrometry analysis. This may involve reduction and alkylation if disulfide bonds were present (though not in the case of this compound).

-

Ionization: The peptide is ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide is determined to confirm its molecular weight.

-

Tandem Mass Spectrometry (MS/MS): The peptide ion is fragmented, and the m/z ratios of the resulting fragment ions are measured. The amino acid sequence is then deduced from the mass differences between the fragment ions.

Quantitative Data

This compound acts as a non-selective antagonist at NMDA receptors. Its inhibitory activity has been quantified against various NMDA receptor subunit combinations.

| NMDA Receptor Subtype | IC50 (µM) | Reference |

| NR1a/NR2A | ~1-10 | [3] |

| NR1a/NR2B | ~1-10 | [3] |

| NR1b/NR2A | ~1-10 | [3] |

| NR1b/NR2B | ~1-10 | [3] |

Note: The IC50 values can vary depending on the experimental conditions and assay used. A study on a variant, Con-T[M8Q], showed high potency in inhibiting morphine dependence at the nmol/kg level in mice.[6]

Visualizations

Experimental Workflow for this compound Discovery

References

- 1. Sequencing and mass profiling highly modified conotoxins using global reduction/alkylation followed by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Subtype-selective antagonism of N-Methyl-D-Aspartate receptor ion channels by synthetic conantokin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 5. ehu.eus [ehu.eus]

- 6. A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Conantokin-T on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conantokin-T (Con-T) is a 21-amino acid peptide originally isolated from the venom of the fish-hunting cone snail, Conus tulipa.[1][2] It belongs to the conantokin family of peptides, which are characterized by the presence of multiple γ-carboxyglutamate (Gla) residues and a lack of disulfide bridges.[3][4] These peptides are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[4][5] The dysfunction of NMDA receptors is implicated in a variety of neurological disorders, making conantokins like Con-T valuable tools for research and potential therapeutic leads.[4][6] This guide provides a comprehensive overview of the mechanism of action of this compound on NMDA receptors, detailing its binding, inhibitory effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Antagonism of NMDA Receptors

This compound functions as an antagonist of NMDA receptors, inhibiting the ion flow through their channels.[5][7] This inhibitory action prevents the influx of Ca2+ into neurons, a key event mediated by NMDA receptor activation.[2][3]

Binding and Inhibition Kinetics

The interaction of Con-T with the NMDA receptor is complex and involves specific residues within the peptide. Studies have shown that the N-terminal region of conantokins is critical for their activity and subunit selectivity.[8][9] For Con-T, residues Gly1, Gla3, Met8, and Leu12 have been identified as important for its inhibitory activity, while Glu2, Gla4, and Tyr5 are considered essential.[9]

The mode of inhibition by this compound and its variants can be multifaceted. While some studies suggest a non-competitive mechanism of inhibition with respect to NMDA, others have demonstrated an apparent competitive mode for certain truncated variants.[10][11] For instance, the truncated variant Con-T[1-9/G1Src/Q6G] has been shown to act as a competitive antagonist relative to NMDA.[10]

The kinetics of Con-T's interaction with the NMDA receptor are influenced by its γ-carboxyglutamate (Gla) residues. The two most C-terminal Gla residues, while not essential for activity, contribute to a more tenacious binding to the receptor, resulting in a slower dissociation rate.[10]

NMDA Receptor Subtype Selectivity

Initially, this compound was characterized as a non-selective antagonist of NMDA receptors, showing activity against various combinations of NR1 and NR2 subunits (NR1a/2A, NR1a/2B, NR1b/2A, and NR1b/2B).[5] However, subsequent research has demonstrated that modifications to the Con-T peptide sequence can significantly enhance its selectivity for specific NR2 subunits.

For example, variants with substitutions at the Met-8 position have shown altered selectivity profiles. Con-T[M8A] and con-T[M8Q] exhibit increased selectivity for NR2B-containing subunits, whereas con-T[M8E] shows enhanced activity towards NR1b-containing subtypes.[5] The variant con-T[M8I] displays maximal antagonism towards the NR1a/2A subtype.[5] This ability to engineer subtype selectivity into the Con-T scaffold highlights its potential for developing highly specific pharmacological tools and therapeutics.

Quantitative Data on this compound and Variant Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound and its variants on different NMDA receptor subtypes.

| Peptide | Receptor Subtype | IC50 (µM) | Ki (µM) | Notes | Reference |

| This compound | Retinal Ganglion Cells (mixed subtypes) | 6.38 | - | Non-competitive inhibition | [11] |

| Con-T[1-9/G1Src/Q6G] | Murine Hippocampal Neurons | - | 1.1 (from Cheng-Prusoff) / 2.4 (from Schild analysis) | Apparent competitive inhibition | [10] |

| Con-T[M8Q] | - | - | - | Selective for NR2B | [12] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Downstream Signaling Pathways

The antagonistic action of this compound on NMDA receptors leads to the modulation of downstream intracellular signaling cascades. A notable example is the variant Con-T[M8Q], a selective NR2B antagonist. This variant has been shown to inhibit morphine dependence by down-regulating the NMDAR/nNOS/CaMKII signaling pathway.[12] Specifically, Con-T[M8Q] was found to decrease the expression of NR2B, phosphorylated NR2B, CaMKII-α, CaMKII-β, CaMKIV, phosphorylated ERK, and c-fos in the hippocampus of morphine-dependent mice.[12][13]

Caption: Downstream signaling pathway affected by this compound variants.

Experimental Protocols

The mechanism of action of this compound has been elucidated through various key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through NMDA receptors in response to agonist application and the inhibitory effects of this compound.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK) 293 cells are transfected with plasmids encoding the desired NMDA receptor subunits (e.g., NR1 and NR2A/B/C/D). Alternatively, primary neurons, such as murine hippocampal neurons, can be cultured.[10][14]

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell is held at a specific membrane potential (e.g., -70 mV).[7]

-

Solutions:

-

External Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).

-

Internal (Pipette) Solution: Contains ions that mimic the intracellular environment (e.g., Cs-gluconate, CsCl, MgCl2, BAPTA, HEPES, Mg-ATP, Na-GTP).

-

-

Drug Application: NMDA and its co-agonist glycine are applied to the cell to evoke a current. This compound is then co-applied with the agonists to measure its inhibitory effect on the current.[11]

-

Data Analysis: The reduction in the NMDA-evoked current in the presence of this compound is measured to determine its potency (IC50) and efficacy. Kinetic parameters like the onset (τon) and recovery (τoff) of the block can also be determined.[10]

References

- 1. uniprot.org [uniprot.org]

- 2. This compound. A gamma-carboxyglutamate containing peptide with N-methyl-d-aspartate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conantokin - Wikipedia [en.wikipedia.org]

- 4. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subtype-selective antagonism of N-Methyl-D-Aspartate receptor ion channels by synthetic conantokin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide antagonists of NMDA receptors: Structure-activity relationships for potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific determinants of conantokins that dictate their selectivity for the NR2B subunit of N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acid determinants for NMDA receptor inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic and mechanistic characterization of NMDA receptor antagonism by replacement and truncation variants of the conantokin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects [mdpi.com]

- 13. A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Conantokin-T: A Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conantokin-T (Con-T) is a neurotoxic peptide isolated from the venom of the marine cone snail Conus tulipa.[1] It belongs to the conantokin family of peptides, which are potent and specific antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2][3] This unique property makes this compound and its analogues promising candidates for the development of novel therapeutics for a range of neurological disorders, including pain, epilepsy, and neurodegenerative diseases.[3] This guide provides a comprehensive overview of the structure, peptide sequence, and functional characteristics of this compound, with a focus on the experimental methodologies used for its characterization.

Peptide Sequence and Post-Translational Modifications

This compound is a 21-amino acid peptide with a notable feature: the presence of four residues of the post-translationally modified amino acid, gamma-carboxyglutamate (Gla).[1] These Gla residues are crucial for the peptide's structure and function.[2] The primary sequence of this compound is presented in Table 1.

Table 1: Peptide Sequence of this compound [1]

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

| 1 | Glycine | G |

| 2 | Glutamic Acid | E |

| 3 | gamma-carboxyglutamic acid | γ |

| 4 | gamma-carboxyglutamic acid | γ |

| 5 | Tyrosine | Y |

| 6 | Glutamine | Q |

| 7 | Lysine | K |

| 8 | Methionine | M |

| 9 | Leucine | L |

| 10 | gamma-carboxyglutamic acid | γ |

| 11 | Asparagine | N |

| 12 | Leucine | L |

| 13 | Arginine | R |

| 14 | gamma-carboxyglutamic acid | γ |

| 15 | Alanine | A |

| 16 | Glutamic Acid | E |

| 17 | Valine | V |

| 18 | Lysine | K |

| 19 | Lysine | K |

| 20 | Asparagine | N |

| 21 | Alanine | A |

| Note: The C-terminus is amidated. |

Three-Dimensional Structure

The three-dimensional structure of this compound has been determined using nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy. Unlike its homologue Conantokin-G, this compound adopts a stable alpha-helical conformation in aqueous solutions, and this structure is maintained in both the presence and absence of divalent cations such as Ca2+, Mg2+, Zn2+, or Cu2+.[4] The structure is characterized by a mixture of alpha- and 3(10)-helical turns, which can give rise to both curved and straight helical conformers.[5][4]

Table 2: Structural Characteristics of this compound

| Property | Description | Reference |

| Secondary Structure | Predominantly α-helical | |

| Cation Dependence | Stable α-helical structure independent of divalent cations | [4] |

| Conformational Heterogeneity | Mixture of α- and 3(10)-helix, leading to curved and straight conformers | [5][4] |

Mechanism of Action and Signaling Pathway

This compound functions as a non-competitive antagonist of the NMDA receptor.[5] Specifically, it inhibits the NMDA receptor-mediated influx of calcium (Ca2+) into central nervous system neurons.[1][2] This antagonistic action is believed to be responsible for the sleep-like symptoms observed in young mice upon administration of the peptide.[1] The inhibitory effect of this compound has been shown to impact both NR2A and NR2B subunits of the NMDA receptor.[6] A synthetic variant of this compound, Con-T[M8Q], has demonstrated potent and selective inhibition of the GluN2B subunit of the NMDA receptor, highlighting its potential for therapeutic applications with reduced side effects.[7]

Caption: Signaling pathway of this compound's antagonism of the NMDA receptor.

Experimental Protocols

The characterization of this compound has relied on a combination of biochemical and biophysical techniques. Below are summaries of the key experimental methodologies.

Peptide Synthesis and Purification

Synthetic this compound is typically produced using solid-phase peptide synthesis. The purified peptide's identity and purity are then confirmed by methods such as mass spectrometry and high-performance liquid chromatography (HPLC).

Structural Determination via NMR and CD Spectroscopy

The three-dimensional structure of this compound in solution is determined using the following spectroscopic methods:

-

Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure of the peptide. CD spectra of this compound in aqueous buffer show a characteristic alpha-helical profile. The stability of this helical structure can be evaluated by acquiring spectra in the presence and absence of various divalent cations.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Lyophilized synthetic this compound is dissolved in a suitable buffer (e.g., 90% H₂O, 10% D₂O) to a concentration appropriate for NMR analysis.

-

Data Acquisition: One- and two-dimensional ¹H NMR spectra are acquired at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer. Standard experiments include TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to obtain through-bond and through-space proton correlations, respectively.

-

Structure Calculation: The collected NMR data, including nuclear Overhauser effect (NOE) distance restraints and dihedral angle restraints, are used as input for structure calculation programs. These programs employ algorithms like distance geometry and simulated annealing to generate a family of low-energy structures consistent with the experimental data.[5][4]

-

Functional Assays: NMDA Receptor-Mediated Calcium Influx

The inhibitory activity of this compound on NMDA receptor function is assessed by measuring changes in intracellular calcium concentrations in neurons.

-

Cell Culture: Primary neuronal cultures (e.g., from murine hippocampus) or cell lines expressing specific NMDA receptor subunits are prepared.[9]

-

Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).

-

Stimulation and Inhibition: The cells are stimulated with an NMDA receptor agonist (e.g., NMDA) in the presence and absence of varying concentrations of this compound.

-

Data Analysis: Changes in intracellular calcium levels are monitored using fluorescence microscopy. The inhibitory potency of this compound is determined by quantifying the reduction in the NMDA-induced calcium signal.[1]

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a fascinating and pharmacologically important class of peptides. Its well-defined alpha-helical structure, independent of divalent cations, and its potent antagonism of the NMDA receptor make it a valuable tool for neuroscience research and a promising lead compound for drug development. The detailed understanding of its structure and function, elucidated through the experimental protocols described herein, provides a solid foundation for the rational design of novel and selective NMDA receptor modulators with improved therapeutic profiles.

References

- 1. This compound. A gamma-carboxyglutamate containing peptide with N-methyl-d-aspartate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conantokin - Wikipedia [en.wikipedia.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. 1ont - NMDA RECEPTOR ANTAGONIST, this compound, NMR, 17 STRUCTURES - Summary - Protein Data Bank Japan [pdbj.org]

- 5. Determination of the solution structures of conantokin-G and this compound by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. mdpi.com [mdpi.com]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMDA Receptor Subtype Selectivity of Conantokin-T

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conantokin-T (Con-T), a 21-amino acid peptide from the venom of the cone snail Conus tulipa, is a potent antagonist of N-methyl-D-aspartate (NMDA) receptors.[1] Native Con-T demonstrates broad, non-selective activity across various NMDA receptor subtypes.[2] However, its structural backbone has proven to be a valuable scaffold for engineering subtype-selective antagonists, a critical goal in the development of therapeutics for neurological disorders with fewer side effects. This document provides a comprehensive overview of the NMDA receptor subtype selectivity of this compound and its synthetic variants, details the experimental protocols used for these determinations, and illustrates key pathways and relationships through structured diagrams.

This compound and NMDA Receptor Subtypes

The NMDA receptor, a ligand-gated ion channel, is crucial for excitatory synaptic transmission and plasticity in the central nervous system. Functional receptors are tetramers typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[2] The specific GluN2 subunit composition dictates the receptor's electrophysiological and pharmacological properties, including its affinity for antagonists.

While the parent peptide this compound is non-selective, specific amino acid substitutions and truncations have yielded variants with significantly enhanced selectivity, particularly for GluN2A and GluN2B subtypes.[2] This engineered selectivity is of high therapeutic interest, as GluN2B-containing receptors are often implicated in pathological processes, while GluN2A-containing receptors are more associated with normal synaptic function.

Quantitative Analysis of Subtype Selectivity

While direct IC₅₀ values for wild-type this compound across all subtypes are not consistently reported in a single study due to its non-selective nature and complex kinetics, studies on its variants have elucidated clear selectivity profiles. The data below is compiled from electrophysiological studies on recombinant NMDA receptors expressed in HEK293 cells. It highlights the shift from a non-selective profile to a highly selective one through targeted mutations, particularly at the methionine-8 (M8) position.

| Peptide Variant | Target Subtype(s) | Relative Potency / Selectivity Profile | Key Findings |

| This compound (Wild-Type) | GluN2A, GluN2B | Non-selective | Antagonizes all tested NR1/NR2 combinations (NR1a/2A, NR1a/2B, NR1b/2A, NR1b/2B) without significant preference.[2] |

| Con-T[M8I] | GluN2A | Highly Selective for GluN2A | Shows maximal ion channel antagonism activity toward the NR1a/2A subtype.[2] |

| Con-T[M8Q] | GluN2B | Highly Selective for GluN2B | Displays greatly diminished inhibitory activity toward GluN2A-containing receptors, but potent activity at GluN2B-containing subunits.[2][3] |

| Con-T[M8A] | GluN2B | Selective for GluN2B | Exhibits selectivity for NMDA receptors containing GluN2B subunits.[2] |

| Con-T[M8E] | GluN1b-containing | Preferential for GluN1b | Shows enhanced antagonist activity toward NMDA receptor subtypes that include the NR1b splice variant.[2] |

| Con-T[1-11] (Truncated) | GluN2A | Preferential for GluN2A | C-terminal truncation enhances selectivity toward the GluN2A subunit.[2] |

Experimental Protocols

The determination of this compound's subtype selectivity relies on well-established molecular pharmacology techniques. The two primary methods are whole-cell electrophysiology on heterologous expression systems and radioligand binding assays using native tissue.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring the functional inhibition of specific NMDA receptor subtypes by conantokins.

Objective: To measure the inhibition of NMDA- and glycine-evoked ion currents by this compound in cells expressing a defined NMDA receptor subunit composition.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells, which lack endogenous NMDA receptors, are cultured under standard conditions.[4] The cells are then transiently co-transfected with plasmids encoding a specific GluN1 splice variant (e.g., NR1a) and a specific GluN2 subunit (e.g., NR2A, NR2B, NR2C, or NR2D).[2][5] A marker protein like GFP is often co-transfected to identify successfully transfected cells.[6]

-

Electrophysiological Recording:

-

Transfected cells are identified via fluorescence microscopy and selected for recording 24-48 hours post-transfection.

-

The whole-cell patch-clamp configuration is established. The cell's membrane potential is held at a negative potential (e.g., -70 mV) to relieve the Mg²⁺ block.[2]

-

An external solution containing a fixed, saturating concentration of glycine (e.g., 10 µM) and a concentration of NMDA near its EC₅₀ (e.g., 100 µM) is perfused onto the cell to evoke a stable inward current.[2]

-

-

Compound Application: Once a stable baseline current is achieved, the external solution is switched to one containing the same concentrations of NMDA and glycine plus a specific concentration of this compound or its variant.

-

Data Acquisition and Analysis: The reduction in the steady-state current amplitude in the presence of the conantokin is measured. This process is repeated for a range of conantokin concentrations to generate a dose-response curve. The IC₅₀ value (the concentration of antagonist that produces 50% inhibition) is then calculated by fitting the curve to a logistical equation. By comparing the IC₅₀ values obtained from cells expressing different GluN2 subunits, the subtype selectivity is determined.

Radioligand Binding Assay

This biochemical assay indirectly measures the antagonist activity of conantokins by assessing their ability to displace a known radiolabeled channel blocker from NMDA receptors in brain membrane preparations.

Objective: To determine the potency of this compound in displacing a radiolabeled non-competitive antagonist, such as [³H]MK-801, from NMDA receptors in native brain tissue.

Methodology:

-

Membrane Preparation: A specific brain region rich in NMDA receptors (e.g., cortex or hippocampus) is dissected from a rat.[7] The tissue is homogenized in an ice-cold buffer and centrifuged to isolate a crude membrane fraction containing the receptors.

-

Binding Reaction: The membranes are incubated in a solution containing:

-

A fixed concentration of a radiolabeled NMDA receptor channel blocker, typically --INVALID-LINK--MK-801.[8][9]

-

Saturating concentrations of glutamate and glycine to ensure the receptor channels are in an open state, which is required for MK-801 to bind.

-

Varying concentrations of the unlabeled "cold" ligand (this compound).

-

-

Separation and Scintillation Counting: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes while allowing the unbound radioligand to be washed away. The radioactivity retained on the filters, which corresponds to the amount of bound [³H]MK-801, is then measured using a liquid scintillation counter.

-

Data Analysis: The amount of non-specific binding is determined in parallel experiments using a saturating concentration of a non-radioactive NMDA receptor antagonist. This is subtracted from the total binding to yield specific binding. A competition curve is generated by plotting the specific binding against the concentration of this compound. The IC₅₀ value is determined from this curve, representing the concentration of Con-T that displaces 50% of the specific [³H]MK-801 binding.

Mandatory Visualizations

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound's mechanism of action and characterization.

Caption: NMDA Receptor activation pathway and site of this compound antagonism.

Caption: Workflow for determining Con-T subtype selectivity via electrophysiology.

Caption: Structure-Activity Relationship (SAR) of this compound variants.

References

- 1. Conantokin - Wikipedia [en.wikipedia.org]

- 2. Subtype-selective antagonism of N-Methyl-D-Aspartate receptor ion channels by synthetic conantokin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subtype-Dependence of NMDA Receptor Channel Open Probability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of MK801 binding in adult rat brain sections by conantokin-G and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physiological Effects of Conantokin-T in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conantokin-T (Con-T) is a 21-amino acid peptide originally isolated from the venom of the fish-hunting cone snail, Conus tulipa.[1] It belongs to the conantokin family of peptides, which are potent and specific antagonists of the N-methyl-D-aspartate receptor (NMDAR).[2] Structurally, this compound is characterized by the presence of four gamma-carboxyglutamate (Gla) residues, which are post-translational modifications of glutamate.[1] These residues are crucial for the peptide's biological activity and its ability to form a stable alpha-helical structure.[1][2][3] Unlike other conotoxins, conantokins typically lack disulfide bonds.[2]

This technical guide provides an in-depth overview of the physiological effects of this compound in the central nervous system (CNS), with a focus on its molecular mechanism of action, its interaction with NMDAR subtypes, and its downstream signaling consequences. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of conantokins for various neurological disorders.

Mechanism of Action: NMDAR Antagonism

The primary physiological effect of this compound in the CNS is the antagonism of N-methyl-D-aspartate receptors (NMDARs). NMDARs are ligand-gated ion channels that play a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[4] Over-activation of NMDARs can lead to excitotoxicity and neuronal cell death, implicating them in a variety of neurological disorders.[5][6]

This compound acts as a non-competitive antagonist of the NMDAR.[7] It inhibits NMDAR-mediated calcium (Ca²⁺) influx in central nervous system neurons.[1] Studies have shown that Con-T inhibits NMDA-evoked currents in a dose-dependent manner.[7] The mechanism appears to involve an allosteric modulation of the receptor, potentially at or near the polyamine binding site.[8]

NMDAR Subtype Selectivity

The NMDAR is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The subunit composition determines the receptor's pharmacological and biophysical properties.

Unlike Conantokin-G, which shows high selectivity for NR2B-containing NMDARs, this compound is a non-selective antagonist of various NMDAR subunit combinations, including NR1a/2A, NR1a/2B, NR1b/2A, and NR1b/2B.[9][10] However, synthetic variants of this compound have been developed to exhibit subtype selectivity. For instance, the variant Con-T[M8Q] displays selectivity for NR2B-containing subunits.[8][9]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound and its variants on NMDARs.

| Peptide | NMDAR Subtype | IC50 (µM) | Cell Type | Reference |

| This compound | - | 1.03 ± 0.13 | Cultured embryonic murine hippocampal neurons | [7] |

| This compound | NR1b/NR2B | 1.0 ± 0.4 | HEK293 | [11] |

| This compound | NR1b/NR2A | 2.3 ± 0.7 | HEK293 | [11] |

| Con-T[M8Q] | NR2B | - | - | [8] |

Note: IC50 values can vary depending on the experimental conditions, such as cell type, co-agonist concentrations, and membrane potential.

| Peptide | Parameter | Value | Conditions | Reference |

| This compound | k(on) | 3.2 ± 0.1 x 10³ M⁻¹s⁻¹ | Absence of spermine | [7] |

| This compound | k(on) | ~5.1 x 10³ M⁻¹s⁻¹ | Presence of 300 µM spermine | [7] |

| This compound | Kᵢ | 1.1 µM | Equilibrium dose-inhibition curves | [12] |

| Con-T[1-9/G1Src/Q6G] | Kᵢ | 2.4 µM | Schild analysis | [12] |

Downstream Signaling Pathways

By blocking NMDAR-mediated Ca²⁺ influx, this compound influences several downstream intracellular signaling cascades. The excessive Ca²⁺ entry through NMDARs is a key trigger for excitotoxic neuronal damage. Therefore, by attenuating this influx, this compound can exert neuroprotective effects.

A notable downstream pathway affected is the Calmodulin-dependent protein kinase II (CaMKII) pathway. CaMKII is a key protein in synaptic plasticity and is activated by Ca²⁺/calmodulin. A variant of this compound, Con-T[M8Q], has been shown to inhibit the expression of CaMKII-α and CaMKII-β in the hippocampus.[8]

Furthermore, Con-T[M8Q] has been demonstrated to reduce the expression of phosphorylated ERK (pERK) and the immediate early gene c-fos, which are involved in neuronal activation and plasticity.[8][13]

Caption: Signaling pathway affected by this compound.

Physiological and Therapeutic Implications

The ability of this compound and its analogs to modulate NMDAR activity has significant implications for the treatment of various CNS disorders.

-

Neuroprotection: By mitigating NMDAR-mediated excitotoxicity, conantokins show potential as neuroprotective agents in conditions such as ischemic stroke and traumatic brain injury.[2][5]

-

Analgesia: this compound has demonstrated efficacy in animal models of persistent and neuropathic pain.[5] The effective dose (ED₅₀) for analgesia was well below the toxic dose (TD₅₀), suggesting a favorable therapeutic window.[5]

-

Anticonvulsant Activity: Due to their NMDAR antagonistic properties, conantokins have been investigated for their potential as anticonvulsant agents.[14]

-

Treatment of Opioid Dependence: The Con-T variant, Con-T[M8Q], has been shown to potently inhibit morphine dependence in mice with fewer side effects compared to other NMDAR antagonists.[4][8][13] It effectively reduces the expression of signaling molecules in the hippocampus associated with morphine dependence.[8]

Experimental Protocols

Heterologous Expression of NMDAR Subunits and Electrophysiological Recording

A common method to study the effects of this compound on specific NMDAR subtypes involves the heterologous expression of receptor subunits in a non-neuronal cell line, such as Human Embryonic Kidney 293 (HEK293) cells, followed by electrophysiological analysis.

1. Cell Culture and Transfection:

- HEK293 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).

- Cells are transiently transfected with cDNAs encoding the desired NMDAR subunits (e.g., GluN1a and GluN2A or GluN2B) using a suitable transfection reagent (e.g., Lipofectamine). A reporter gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells.

2. Whole-Cell Patch-Clamp Recording:

- Transfected cells are identified by GFP fluorescence.

- Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

- The extracellular solution contains NMDA and glycine to activate the receptors.

- The intracellular solution (pipette solution) contains appropriate salts to maintain cellular integrity and ionic gradients.

- Cells are held at a negative membrane potential (e.g., -70 mV) to relieve the Mg²⁺ block of the NMDAR channel.

- This compound is applied to the cells via a perfusion system at varying concentrations to determine its effect on NMDA-evoked currents.

- Data analysis involves measuring the peak current amplitude in the presence and absence of the peptide to calculate the percentage of inhibition and to generate dose-response curves for IC₅₀ determination.

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

CellCulture [label="HEK293 Cell Culture", fillcolor="#FFFFFF", fontcolor="#202124"];

Transfection [label="Transfection with\nNMDAR Subunit cDNAs\n(e.g., GluN1/GluN2B) & GFP", fillcolor="#FFFFFF", fontcolor="#202124"];

Identification [label="Identification of\nTransfected Cells (GFP)", fillcolor="#FFFFFF", fontcolor="#202124"];

PatchClamp [label="Whole-Cell Patch-Clamp\nRecording", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Application [label="Application of NMDA/Glycine\n+/- this compound", fillcolor="#FBBC05", fontcolor="#202124"];

DataAcquisition [label="Data Acquisition:\nNMDA-Evoked Currents", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analysis [label="Data Analysis:\n- % Inhibition\n- Dose-Response Curve\n- IC50 Calculation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> CellCulture;

CellCulture -> Transfection;

Transfection -> Identification;

Identification -> PatchClamp;

PatchClamp -> Application;

Application -> DataAcquisition;

DataAcquisition -> Analysis;

Analysis -> End;

}

Caption: Workflow for studying this compound effects.

In Vivo Models of Neurological Disorders

To assess the therapeutic potential of this compound, various animal models are employed.

-

Pain Models: The formalin test and models of neuropathic pain (e.g., partial sciatic nerve ligation) in rodents are used to evaluate the analgesic effects of this compound.[5]

-

Stroke Models: The middle cerebral artery occlusion (MCAO) model in rats is a common model of focal cerebral ischemia used to assess the neuroprotective effects of this compound.[5][6]

-

Morphine Dependence Models: Naloxone-induced jumping and conditioned place preference (CPP) assays in morphine-dependent mice are utilized to study the effects of this compound analogs on opioid dependence and withdrawal.[4][8]

Conclusion

This compound is a potent, non-selective NMDAR antagonist with a range of physiological effects in the central nervous system. Its ability to inhibit NMDAR-mediated excitotoxicity underscores its therapeutic potential for a variety of neurological and psychiatric disorders, including chronic pain, epilepsy, stroke, and opioid dependence. The development of synthetic this compound variants with enhanced subtype selectivity offers the promise of more targeted therapies with improved side-effect profiles. Further research into the structure-activity relationships of conantokins and their interactions with specific NMDAR subtypes will be crucial for the successful translation of these fascinating peptides from venom to viable therapeutics.

References

- 1. This compound. A gamma-carboxyglutamate containing peptide with N-methyl-d-aspartate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conantokin - Wikipedia [en.wikipedia.org]

- 3. Determination of the solution structures of conantokin-G and this compound by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects [mdpi.com]

- 5. Conotoxins: Therapeutic Potential and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conantokin-G Attenuates Detrimental Effects of NMDAR Hyperactivity in an Ischemic Rat Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of NMDA-induced currents by conantokin-G and this compound in cultured embryonic murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subtype-selective antagonism of N-Methyl-D-Aspartate receptor ion channels by synthetic conantokin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific determinants of conantokins that dictate their selectivity for the NR2B subunit of N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic and mechanistic characterization of NMDA receptor antagonism by replacement and truncation variants of the conantokin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US6277825B1 - Use of conantokins for treating pain - Google Patents [patents.google.com]

Conantokin-T: A Technical Guide to its Therapeutic Potential as an NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conantokin-T (Con-T) is a 21-amino acid peptide originally isolated from the venom of the fish-hunting cone snail, Conus tulipa.[1] As a member of the conantokin family of peptides, it is characterized by the presence of multiple gamma-carboxyglutamate (Gla) residues, which are the result of post-translational modification.[2] Con-T functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[2][3] Over-activation of NMDA receptors is implicated in a variety of neurological disorders, making antagonists like this compound promising candidates for therapeutic development. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action, and its potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects by inhibiting the influx of calcium ions (Ca2+) through the NMDA receptor channel.[1][2] The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The binding of the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit is required for channel opening. At resting membrane potential, the channel is blocked by magnesium ions (Mg2+). Upon depolarization, the Mg2+ block is relieved, allowing for the influx of cations, most notably Ca2+.

This compound has been shown to be a non-selective antagonist of various NMDA receptor subunit combinations.[2][4] Its binding is thought to be non-competitive with respect to glutamate, meaning it does not bind to the glutamate recognition site on the GluN2 subunit.[3] The presence of Gla residues is crucial for the peptide's structure and function, contributing to its interaction with the receptor.

Signaling Pathway of NMDA Receptor Activation and this compound Inhibition

The following diagram illustrates the signaling cascade initiated by NMDA receptor activation and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity at the NMDA receptor and its efficacy in preclinical models.

Table 1: In Vitro NMDA Receptor Antagonism of this compound

| Receptor/Cell Type | Assay Type | Parameter | Value | Reference |

| Cultured Murine Hippocampal Neurons | Whole-cell patch clamp | IC₅₀ | 1030 ± 130 nM | [3] |

| Human NMDA Receptors (mid-frontal gyrus) | [³H]MK-801 binding | IC₅₀ | Data not available | |

| Recombinant NR1b/NR2A | Electrophysiology | Kᵢ | 2.3 ± 0.7 µM | [5] |

| Recombinant NR1b/NR2B | Electrophysiology | Kᵢ | 1.0 ± 0.4 µM | [5] |

| Recombinant NR1a/NR2A | Electrophysiology | Kᵢ | Data not available | |

| Recombinant NR1a/NR2B | Electrophysiology | Kᵢ | Data not available |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Administration | Parameter | Value (95% CI) | Reference |

| Formalin Test (persistent pain) | Mouse | Intrathecal (i.t.) | ED₅₀ | 19 (11-33) pmol | [6] |

| Rotarod Test (motor impairment) | Mouse | Intrathecal (i.t.) | ED₅₀ | 320 (190-540) pmol | [6] |

| Audiogenic Seizure Model | Mouse | Intracerebroventricular (i.c.v.) | ED₅₀ | Data not available | |

| Morphine Dependence (Con-T[M8Q] variant) | Mouse | Intracerebroventricular (i.c.v.) | ED₅₀ (naloxone-induced jumping) | ~15 nmol/kg | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Electrophysiological Recording of NMDA Receptor Currents

This protocol is adapted from studies on recombinant NMDA receptors expressed in Human Embryonic Kidney (HEK293) cells and cultured neurons.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. For studying specific NMDA receptor subtypes, cells are transiently transfected with plasmids encoding the desired GluN1 and GluN2 subunits (e.g., NR1a and NR2B) using a suitable transfection reagent.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to a pH of 7.4. The intracellular solution for the patch pipette usually contains (in mM): 140 CsCl, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2.

-

Drug Application: NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are included in the extracellular solution to evoke NMDA receptor-mediated currents. This compound is then applied at various concentrations to determine its inhibitory effect.

-

Data Analysis: The inhibition of the NMDA-evoked current by this compound is measured, and dose-response curves are generated to calculate the IC₅₀ or Kᵢ values.

Formalin Test for Persistent Pain

This model assesses the analgesic potential of a compound against both acute and inflammatory pain.

Methodology:

-

Animals: Male mice are typically used.

-

Procedure: A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.

-

Observation: Immediately after injection, the animal is placed in an observation chamber, and the time spent licking or flinching the injected paw is recorded. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).

-

Drug Administration: this compound is administered (e.g., intrathecally) at various doses prior to the formalin injection.

-

Data Analysis: The total time spent licking/flinching in both phases is quantified for each dose group and compared to a vehicle control group to determine the ED₅₀.

Calcium Influx Assay

This assay directly measures the ability of this compound to block NMDA receptor-mediated calcium entry into neurons.

Methodology:

-

Cell Preparation: Primary neurons (e.g., from the hippocampus or cortex) are cultured on glass coverslips.

-

Dye Loading: The neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which allows for ratiometric measurement of intracellular calcium concentration.

-

Experimental Procedure: The coverslip with the dye-loaded neurons is placed in a perfusion chamber on a fluorescence microscope. After establishing a baseline fluorescence, the cells are perfused with a solution containing this compound. Subsequently, a solution containing NMDA and glycine is applied to stimulate the NMDA receptors.

-

Data Acquisition and Analysis: The fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is recorded over time. The ratio of these intensities is calculated to determine the intracellular calcium concentration. The degree of inhibition of the NMDA-induced calcium influx by this compound is then quantified.

Potential Therapeutic Applications

The ability of this compound to potently and non-selectively antagonize NMDA receptors suggests its potential utility in a range of neurological disorders characterized by excessive glutamatergic activity.

-

Chronic Pain: The significant efficacy of this compound in the formalin test, a model of persistent pain, highlights its potential as an analgesic.[6] NMDA receptors in the spinal cord are known to play a critical role in the central sensitization that underlies many chronic pain states.

-

Epilepsy: Given that excessive NMDA receptor activation is a key mechanism in the initiation and propagation of seizures, the anticonvulsant properties of other conantokins suggest that this compound could also be effective in the treatment of epilepsy.

-

Neuroprotection: In conditions such as ischemic stroke and traumatic brain injury, excessive glutamate release leads to excitotoxicity and neuronal cell death, a process heavily mediated by NMDA receptors. The neuroprotective potential of NMDA receptor antagonists is therefore an active area of research.

-

Opioid Dependence: A synthetic variant of this compound, Con-T[M8Q], has shown high potency in a preclinical model of morphine dependence, suggesting a potential role for conantokins in addiction medicine.[7][8]

Conclusion

This compound is a potent, non-selective NMDA receptor antagonist with demonstrated efficacy in preclinical models of pain. Its unique structure and mechanism of action make it a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics for a variety of neurological disorders. Further research is warranted to fully elucidate its therapeutic potential, including more detailed studies on its pharmacokinetics, safety profile, and efficacy in a broader range of disease models. The ability to generate synthetic variants with altered selectivity profiles, as demonstrated with Con-T[M8Q], opens up further avenues for optimizing its therapeutic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Subtype-selective antagonism of N-methyl-D-aspartate receptor ion channels by synthetic conantokin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of NMDA-induced currents by conantokin-G and this compound in cultured embryonic murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subtype-selective antagonism of N-Methyl-D-Aspartate receptor ion channels by synthetic conantokin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selectivity of conantokin-G for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Specific determinants of conantokins that dictate their selectivity for the NR2B subunit of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Conantokin-T

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Conantokin-T (Con-T), a 21-amino acid peptide derived from the venom of the cone snail Conus tulipa. This compound is a potent and specific antagonist of the N-methyl-D-aspartate (NMDA) receptor, making it a valuable tool for neuroscience research and a potential therapeutic lead for neurological disorders.[1][2][3] This document details the necessary protocols, reagents, and analytical methods for the successful production of synthetic Con-T.

Introduction to this compound

This compound is a linear peptide characterized by the presence of four gamma-carboxyglutamate (Gla) residues, a post-translational modification crucial for its biological activity.[1][4] Its amino acid sequence is Gly-Glu-Gla-Gla-Tyr-Gln-Lys-Met-Leu-Gla-Asn-Leu-Arg-Gla-Ala-Glu-Val-Lys-Lys-Asn-Ala-NH2.[4] Like other conantokins, Con-T targets NMDA receptors, inhibiting their function and thereby modulating excitatory neurotransmission.[1][2][3] Specifically, it has been shown to inhibit NMDA receptor-mediated calcium influx in central nervous system neurons.[1][4]

Synthesis of this compound

The chemical synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

1. Resin Selection and Preparation:

-

Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated peptides like this compound.

-

Swelling: The resin should be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least one hour prior to the first amino acid coupling.

2. Amino Acid Coupling Cycle: This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

-

Fmoc Deprotection:

-

The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF.

-

This reaction is typically carried out for 5-10 minutes and repeated once.

-

The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-piperidine adduct.

-

-

Amino Acid Activation and Coupling:

-

The incoming Fmoc-protected amino acid (including the specialized Fmoc-Gla(OtBu)2-OH for the gamma-carboxyglutamate residues) is pre-activated.

-

A common activation method involves the use of a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

-

3. Cleavage and Deprotection:

-

Once the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

A standard cleavage cocktail for Fmoc-SPPS is trifluoroacetic acid (TFA) containing scavengers to protect sensitive residues. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

The resin is treated with the cleavage cocktail for 2-4 hours at room temperature.

-

The cleaved peptide is then precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and washed with cold ether to remove the scavengers and residual cleavage reagents.

Purification of this compound

The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and other impurities generated during synthesis. The primary method for purifying this compound is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Preparative RP-HPLC Purification of this compound

1. Column and Solvents:

-

Column: A C18 reverse-phase column is typically used for the purification of peptides like this compound.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

2. Gradient Elution:

-

The crude peptide is dissolved in a minimal amount of mobile phase A and loaded onto the column.

-

The peptide is eluted using a linear gradient of increasing acetonitrile concentration (mobile phase B). A typical gradient might be from 5% to 60% B over 60 minutes.

-

The elution of the peptide is monitored by UV absorbance at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

-

Fractions are collected across the elution peak corresponding to the full-length this compound.

-

The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

-

Pure fractions are pooled and lyophilized to obtain the final purified peptide.

Data Presentation

Table 1: Synthesis and Purification Parameters for this compound

| Parameter | Value/Description |

| Synthesis Method | Fmoc-based Solid-Phase Peptide Synthesis |

| Resin | Rink Amide |

| Coupling Reagent | HBTU/DIPEA |

| Fmoc Deprotection | 20% Piperidine in DMF |

| Cleavage Reagent | 95% TFA, 2.5% H2O, 2.5% TIS |

| Purification Method | Preparative Reverse-Phase HPLC |

| Column | C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Expected Molecular Weight | ~2684.9 Da |

| Expected Purity | >95% |

Mandatory Visualization

This compound Synthesis and Purification Workflow

References

- 1. Conantokin - Wikipedia [en.wikipedia.org]

- 2. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound. A gamma-carboxyglutamate containing peptide with N-methyl-d-aspartate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Arsenal: An In-depth Guide to the Early Research and Discovery of Conus tulipa Venom Peptides

For Researchers, Scientists, and Drug Development Professionals

The venom of the tulip cone snail, Conus tulipa, a predatory marine mollusk, represents a complex chemical arsenal honed over millennia for prey capture and defense.[1][2] This guide delves into the foundational research that first uncovered the intricate diversity of its venom peptides, known as conotoxins. We will explore the initial methodologies for venom extraction and peptide characterization, present the quantitative data from these pioneering studies, and visualize the key signaling pathways targeted by these potent neurotoxins. This document serves as a technical resource for researchers seeking to understand the historical context and fundamental techniques that paved the way for the ongoing discovery and development of conotoxin-based therapeutics.

Early Discovery and Characterization of Conus tulipa Venom Peptides

The initial exploration into the venom of Conus tulipa relied on a combination of traditional biochemical techniques and emerging analytical methods. The process began with the extraction of venom from the snail's venom duct, followed by a multi-step purification process to isolate individual peptides. Subsequent characterization involved determining the amino acid sequence and identifying post-translational modifications.

A landmark in the early research of C. tulipa venom was the "venomics" approach, which integrated transcriptomic and proteomic data to provide a comprehensive overview of the venom's components.[1][2] This methodology revealed a remarkable diversity of conotoxin precursors, highlighting the complexity of the venom even within a single species.

Identified Conotoxin Precursors in Conus tulipa Venom

The application of integrated transcriptomic and proteomic methods to C. tulipa venom led to the identification of numerous conotoxin precursors.[1][2] These precursors are classified into superfamilies based on conserved signal sequences in their genetic code. The following table summarizes the key quantitative data for a selection of identified conotoxin precursors from early research.

| Precursor Name | Superfamily | Mass (Da) |

| Conantokin-T | B1 | 2682.35 |

| ρ-TIA | A | Not specified in early papers |

| Conopressin-T | Conopressin | 1107.5 |

| Tu030 | B2 | Not specified |

| Tu065 | Con-ikot-ikot | Not specified |

| Tu068 | Con-ikot-ikot | Not specified |

| T1.1 | T | Not specified |

| µ-conotoxin TIIIA | M | Not specified |

| Conotoxin TVIIA | O1 | Not specified |

Experimental Protocols in Early Conus tulipa Research

The discovery and characterization of Conus tulipa venom peptides were reliant on a series of meticulous experimental procedures. These protocols, while refined over time, laid the groundwork for all subsequent research in the field.

Venom Extraction and Peptide Fractionation

The initial step in studying conotoxins is the careful extraction of venom from the snail. Early methods involved the dissection of the venom duct from sacrificed specimens. The crude venom was then subjected to purification, primarily through High-Performance Liquid Chromatography (HPLC).

Protocol for Venom Extraction and HPLC Fractionation:

-

Venom Duct Dissection: Specimens of Conus tulipa were dissected to carefully remove the venom duct.

-

Crude Venom Extraction: The venom was manually expressed from the duct or the entire duct was homogenized in an appropriate solvent (e.g., 30% acetonitrile in 0.1% trifluoroacetic acid).

-

Centrifugation: The crude extract was centrifuged to pellet cellular debris.

-

HPLC Fractionation: The supernatant was subjected to reversed-phase HPLC (RP-HPLC). A C18 column was commonly used, and peptides were eluted using a gradient of increasing acetonitrile concentration in water, with trifluoroacetic acid as an ion-pairing agent.

-

Fraction Collection: Fractions were collected at regular intervals, and the absorbance at 214 nm and 280 nm was monitored to detect the presence of peptides.

Peptide Sequencing and Characterization

Once purified, the primary structure of the conotoxins was determined. Edman degradation was a cornerstone of early peptide sequencing, allowing for the stepwise removal and identification of amino acids from the N-terminus. Mass spectrometry later became an indispensable tool for both sequencing and identifying post-translational modifications.

Protocol for Edman Degradation Sequencing:

-

Sample Preparation: The purified peptide was immobilized on a solid support.

-

Coupling: The N-terminal amino acid was reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-derivatized amino acid was selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ) derivative.

-

Conversion: The ATZ-amino acid was converted to a more stable phenylthiohydantoin (PTH) derivative.

-

Identification: The PTH-amino acid was identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Cycle Repetition: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of coupling, cleavage, and identification.

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: The purified peptide was dissolved in a suitable solvent for ionization.

-

Ionization: The peptide was ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide was determined to obtain its molecular weight.

-

Tandem Mass Spectrometry (MS/MS): The peptide ion was fragmented, and the m/z ratios of the resulting fragment ions were measured.

-

Sequence Deduction: The amino acid sequence was deduced from the mass differences between the fragment ions.

Transcriptome Analysis of the Venom Gland

To gain a broader understanding of the genetic diversity of conotoxins, the transcriptome of the Conus tulipa venom gland was analyzed. This involved sequencing the messenger RNA (mRNA) to identify the genes encoding the venom peptides.

Protocol for Venom Gland Transcriptome Sequencing:

-

RNA Extraction: Total RNA was extracted from the dissected venom gland of C. tulipa.

-

mRNA Isolation: Messenger RNA (mRNA) was isolated from the total RNA, typically by targeting the poly(A) tail.

-

cDNA Synthesis: The mRNA was reverse-transcribed into complementary DNA (cDNA).

-

Library Preparation: The cDNA was fragmented, and adapters were ligated to the ends to create a sequencing library.

-

Sequencing: The cDNA library was sequenced using next-generation sequencing platforms (e.g., 454 pyrosequencing in early "venomics" studies).

-

Bioinformatic Analysis: The resulting sequence reads were assembled and analyzed to identify conotoxin precursor sequences.

Key Signaling Pathways Targeted by Conus tulipa Peptides

The potent neurotoxic effects of Conus tulipa venom are a result of the precise targeting of key components of the nervous system, particularly ion channels and receptors. Early research identified two critical signaling pathways affected by specific conotoxins from this species.

NMDA Receptor Antagonism by Conantokins

Conantokins, such as this compound found in C. tulipa venom, are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. By blocking this receptor, conantokins can induce a range of neurological effects.

Alpha-1 Adrenoceptor Inhibition by ρ-TIA

The conopeptide ρ-TIA, also discovered in C. tulipa venom, targets a different class of receptors: the alpha-1 adrenergic receptors (α1-adrenoceptors). These G protein-coupled receptors are involved in various physiological processes, including smooth muscle contraction. By inhibiting these receptors, ρ-TIA can disrupt adrenergic signaling.

Workflow of Early Conotoxin Discovery

The process of discovering and characterizing novel conotoxins from Conus tulipa in the early stages of research followed a systematic workflow. This workflow integrated biochemical purification techniques with analytical methods for sequencing and functional characterization.

Conclusion

The early research into the venom of Conus tulipa laid a critical foundation for the field of toxinology and has had a lasting impact on drug discovery. The meticulous application of techniques such as HPLC, Edman degradation, and mass spectrometry, followed by the integration of transcriptomics, unveiled a treasure trove of novel peptides with potent and specific activities. The conotoxins from C. tulipa, including this compound and ρ-TIA, continue to be valuable tools for dissecting the intricacies of the nervous system and serve as promising leads for the development of new therapeutics. This guide provides a comprehensive overview of these pioneering efforts, offering valuable insights for the next generation of researchers in this exciting field.

References

Toxicological Profile of Conantokin-T in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conantokin-T (Con-T) is a 21-amino acid peptide originally isolated from the venom of the marine cone snail Conus tulipa.[1][2] It belongs to the conantokin family of peptides, which are potent and specific antagonists of the N-methyl-D-aspartate (NMDA) receptor. The primary mechanism of action for this compound is the inhibition of NMDA receptor-mediated calcium influx in central nervous system neurons.[1][2] As NMDA receptor overactivation is implicated in a variety of neurological disorders, this compound and other conantokins have been investigated for their therapeutic potential in conditions such as epilepsy, chronic pain, and neurodegenerative diseases.[3][4] This technical guide provides a comprehensive overview of the available toxicological data for this compound from preclinical animal studies, focusing on its safety profile and potential adverse effects. It is important to note that while this compound has been the subject of numerous pharmacological studies, detailed, publicly available toxicology reports are limited. Therefore, this guide also includes relevant data from studies on closely related conantokins, such as Conantokin-G (Con-G), to provide a broader context for its potential toxicological profile.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by acting as a non-competitive antagonist at the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its excessive activation can lead to excitotoxicity and neuronal cell death. This compound's inhibitory action on this receptor is central to both its therapeutic potential and its toxicological profile.

Data Presentation

Table 1: Acute and Short-Term Toxicity Data for Conantokins in Mice

| Compound | Animal Model | Route of Administration | Endpoint | Dose | Observation | Reference |

| This compound | Mice | Intrathecal (i.t.) | Motor Impairment (TD50) | 320 pmol | Dose at which 50% of animals showed motor impairment. | [5] |

| Conantokin-G | Mice | Intrathecal (i.t.) | Motor Impairment (TD50) | 300 pmol | Dose at which 50% of animals showed motor impairment. | [5] |

| This compound Variant (con-T[M8Q]) | Mice | Intracerebroventricular (i.c.v.) | Motor Function | Up to 15 nmol/kg | No significant effects on coordinated locomotion or spontaneous locomotor activity. | [6][7] |

| This compound | Young Mice | Intracranial | General Behavior | Not specified | Induces sleep-like symptoms. | [1][2] |

| Conantokin-G | Adult Mice | Intracranial | General Behavior | Not specified | Produces hyperactivity. | [8] |

Experimental Protocols

Assessment of Motor Function (Accelerating Rotarod Test)

The accelerating rotarod test is a standard method to assess motor coordination and balance in rodents.

-

Animals: Male mice are typically used.

-

Apparatus: A rotating rod that gradually increases in speed.

-

Procedure:

-